(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate
Description
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic organic compound characterized by a benzofuran core substituted with a pyridinylmethylene group and an isobutyrate ester. The Z-configuration of the double bond in the pyridinylmethylene moiety is critical to its stereochemical and electronic properties. Its synthesis typically involves multi-step reactions, including cyclization, esterification, and stereoselective coupling. Structural elucidation is often performed via NMR spectroscopy (¹H, ¹³C) and X-ray crystallography, with refinement tools such as SHELXL being widely employed for accurate determination of bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11(2)19(22)23-14-8-12(3)17-15(10-14)24-16(18(17)21)9-13-4-6-20-7-5-13/h4-11H,1-3H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQFGJAFDJCKZ-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The pyridine moiety can be introduced through a nucleophilic substitution reaction, followed by the esterification of the isobutyrate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzofuran derivatives fused with nitrogen-containing heterocycles. Below is a detailed comparison with analogous molecules based on structural features, physicochemical properties, and reported bioactivity.
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: The pyridine ring in this compound enhances polarity compared to purely aromatic benzofurans, improving solubility in polar aprotic solvents (e.g., DMSO). In contrast, imidazolinone derivatives like imazamethabenz methyl ester exhibit lower solubility due to bulky alkyl groups .
- Thermal Stability : The conjugated system in the benzofuran-pyridine hybrid contributes to higher thermal stability (decomposition >200°C), whereas imidazopyridine derivatives (e.g., compound 2c) decompose at lower temperatures (~180°C) due to weaker resonance stabilization .
Research Findings and Limitations
- Structural Analysis: X-ray crystallography using SHELXL has been pivotal in confirming the Z-configuration and dihedral angles of the benzofuran-pyridine hybrid .
Biological Activity
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound features a unique structure combining a benzofuran core with a pyridine moiety and an isobutyrate side chain . This structural configuration is believed to influence its biological interactions and mechanisms of action.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the same chemical class. For instance, derivatives of benzofuran have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, related compounds demonstrate:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae.
- Enhanced activity compared to traditional antibiotics such as ampicillin and streptomycin, suggesting potential for development as an antimicrobial agent .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004–0.03 | Enterobacter cloacae |
| Compound 12 | 0.011 | Escherichia coli |
Anticancer Activity
The potential anticancer effects of benzofuran derivatives are another area of active research. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanisms include:
- Inhibition of cell cycle progression .
- Induction of apoptosis via mitochondrial pathways .
- Inhibition of specific kinases involved in cancer cell signaling pathways .
Although detailed studies on this compound are scarce, its structural analogs exhibit promising results in preclinical models.
Other Therapeutic Activities
Beyond antimicrobial and anticancer properties, compounds related to (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran have been investigated for:
- Anti-inflammatory effects : Some derivatives exhibit the ability to inhibit pro-inflammatory cytokines.
- Antioxidant activity : Structural features may contribute to free radical scavenging capabilities.
The mechanism by which (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran interacts with biological targets is hypothesized to involve:
- Formation of stable complexes with enzymes or receptors , leading to modulation of their activity.
- Interference with cellular signaling pathways , which can alter gene expression and metabolic processes.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating a series of benzofuran derivatives found that modifications at the pyridine position significantly enhanced antibacterial activity against resistant strains .
- Anticancer Evaluation : Research on similar benzofuran compounds demonstrated significant cytotoxicity against breast cancer cell lines, indicating that the presence of specific substituents can enhance therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate?
The synthesis typically involves a multi-step process:
- Condensation : Formation of the benzofuran core via acid-catalyzed cyclization of substituted phenols.
- Methylene insertion : Introduction of the pyridin-4-ylmethylene group using Wittig or Knoevenagel reactions under controlled temperatures (60–80°C) and inert solvents (e.g., dichloromethane or ethanol) .
- Esterification : Attachment of the isobutyrate moiety via nucleophilic acyl substitution, optimized with catalysts like DMAP or HOBt . Key parameters include solvent polarity, reaction time (6–24 hours), and purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- NMR : H and C NMR confirm regiochemistry and stereochemistry, particularly the (Z)-configuration of the methylene group .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm) and aromatic C-H vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns . Cross-referencing with X-ray crystallography (e.g., Acta Crystallographica data) resolves ambiguities in stereochemistry .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Engineering Controls : Use fume hoods for ventilation and ensure proximity to eyewash stations/safety showers .
- PPE : Chemical-resistant gloves (nitrile), OSHA-approved goggles, and lab coats .
- Storage : Inert atmosphere (argon) and desiccated conditions to prevent hydrolysis/degradation .
Q. What purification techniques are effective for isolating this compound post-synthesis?
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar by-products .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis .
Q. What are the key structural motifs in this compound that influence its reactivity?
- Benzofuran Core : Electron-deficient due to the 3-oxo group, enhancing electrophilic substitution at C6 .
- Pyridinyl Methylene : Stabilizes (Z)-configuration via conjugation, affecting biological target interactions .
- Isobutyrate Ester : Hydrolytic lability under basic conditions, enabling prodrug strategies .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; ethanol balances yield and purity .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes thermal degradation of intermediates .
- Catalyst Loading : 10 mol% DMAP improves esterification efficiency without racemization .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation : Combine NOESY (for spatial proximity) with X-ray diffraction to resolve (Z)/(E) isomerism .
- Degradation Monitoring : Track sample stability via time-resolved NMR to identify artifacts from prolonged storage .
Q. How can computational methods predict the biological targets of this compound?
- Molecular Docking : Use Discovery Studio to model interactions with kinase domains or GPCRs, leveraging the pyridinyl group’s π-stacking potential .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy) with activity in enzyme inhibition assays .
Q. What experimental design considerations mitigate sample degradation during prolonged studies?
Q. What mechanistic pathways are proposed for the interaction of this compound with biological systems?
- Covalent Binding : The α,β-unsaturated ketone may act as a Michael acceptor, targeting cysteine residues in enzymes .
- Intercalation : The planar benzofuran-pyridinyl system could bind DNA or RNA helices, analogous to ethidium bromide . Further validation requires mutagenesis assays or cryo-EM to map binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
